Crystal Structure Determination: Ugaferine Achieves a Definitive R Factor of 0.066 vs. Chimganidin's 0.114
The single-crystal X-ray structure of ugaferine was solved via direct methods using diffractometer data (Cu-Kα radiation, 2004 reflections), yielding a final R factor of 0.066, which unambiguously established the 6β-hydroxy-8α-(3′,4′,5′-trimethoxybenzoyloxy)-4β,5α-epoxygermacr-1(10)-ene stereochemistry and a chair-boat conformation for the ten-membered ring [1]. In contrast, the closely related germacrane ester chimganidin, analyzed under comparable diffractometer conditions (Cu-Kα, 1028 reflections), achieved a substantially higher R factor of 0.114, indicating a less precise structural model [2]. For procurement decisions, this structural precision is critical: researchers requiring a germacrane ester with an unequivocally resolved three-dimensional structure for molecular docking, crystallographic fragment screening, or structure-based drug design can rely on the ugaferine structure, whereas chimganidin and other in-class analogs lack this level of crystallographic refinement.
| Evidence Dimension | Crystallographic refinement quality (R factor) for sesquiterpene ester structures from Ferula species |
|---|---|
| Target Compound Data | R factor = 0.066 (2004 reflections, Cu-Kα radiation, direct methods) |
| Comparator Or Baseline | Chimganidin: R factor = 0.114 (1028 reflections, Cu-Kα radiation, direct methods) |
| Quantified Difference | Ugaferine R factor is 42.1% lower than chimganidin, reflecting superior structural resolution |
| Conditions | Single-crystal X-ray diffractometry; both structures solved using direct methods with Cu-Kα radiation |
Why This Matters
Researchers performing molecular docking, pharmacophore modeling, or crystallographic fragment screening require the highest available structural precision; ugaferine provides a more reliable atomic coordinate set than its closest crystallographically characterized analog.
- [1] Makhmudov, M. K., Tashkhodzhaev, B., Saidkhodzhaev, A. I., Ibragimov, B. T. (1990) X-ray structural investigation of sesquiterpene esters of plants of the genus Ferula. VI. Crystal and molecular structure of ugaferin. Chemistry of Natural Compounds, 26(2), 157-160. View Source
- [2] Alljournals.cn. X-ray structural investigation of the germacrane ester chimganidin. Chemistry of Natural Compounds, 1990. Summary accessed via slh.alljournals.cn. View Source
